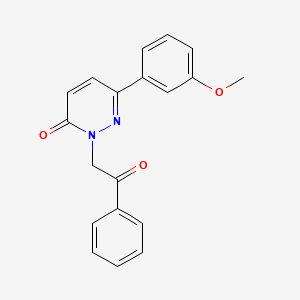

6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 6-(3-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone and its derivatives involves complex organic synthesis routes, including Friedel-Crafts acylation, cyclization of intermediary g-keto acids with hydrazine hydrate, and various condensation reactions with aromatic aldehydes. Some derivatives exhibit vasodilatory and beta-adrenergic antagonist activities due to their specific stereochemical configurations, with significant pharmacological profiles being observed for certain stereoisomers (Howson et al., 1988); (Soliman & El-Sakka, 2011).

Molecular Structure Analysis The molecular structure of pyridazinone derivatives has been a subject of interest due to their potential pharmacological activities. Crystal and molecular structure analyses, such as X-ray diffraction (XRD) studies, provide insights into the intermolecular interactions and the effects of substituents on the compound's properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including dehydrogenation, Michael addition reaction, formation of N-dialkylaminomethyl derivatives, and conversion into chloro derivatives under specific conditions. Such transformations are essential for exploring the chemical behavior and potential applications of pyridazinone derivatives (Soliman & El-Sakka, 2011).

Physical Properties Analysis Physical properties, such as solubility in different solvent systems, can significantly influence the pharmacokinetics and formulation development of pyridazinone derivatives. Studies on solubility, preferential solvation, and solvent effects provide valuable information for designing drugs with improved bioavailability (Bao et al., 2020).

Chemical Properties Analysis The chemical properties of pyridazinone derivatives, including their reactivity towards various chemical agents and the influence of substituents on their pharmacological activities, are crucial for developing new therapeutics. Syntheses and studies on the antifeedant activity and QSAR analysis of oxa(thia)diazolyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Cao et al., 2005).

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)-2-phenacylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(12-16)17-10-11-19(23)21(20-17)13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPFQCYXGWMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

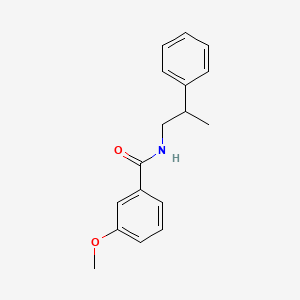

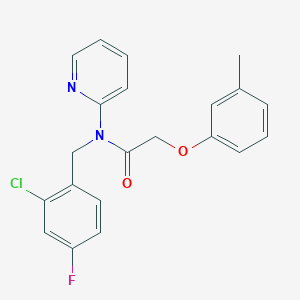

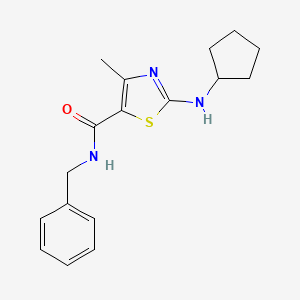

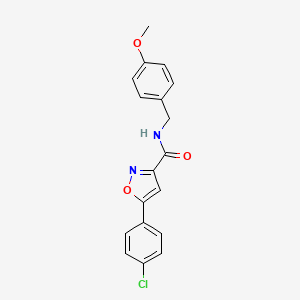

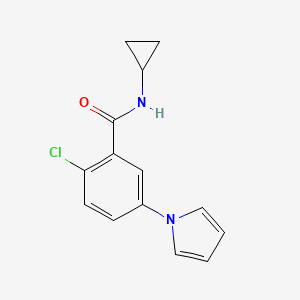

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-imidazol-1-yl)benzyl]-2,5-dimethylbenzamide](/img/structure/B4512254.png)

![2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4512262.png)

![2-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4512265.png)

![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4512273.png)

![6-cyclopropyl-N-(3-fluorobenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4512311.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4512321.png)

![N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512348.png)

![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)

![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)